N~1~,N~2~-Bis[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine
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Overview
Description
N~1~,N~2~-Bis[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of two piperazine rings connected through ethane-1,2-diamine. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the reaction of ethylenediamine or ethanolamine with ammonia over a catalyst . These reactions typically require specific conditions such as the presence of a base (e.g., DBU) and controlled temperatures.
Industrial Production Methods
Industrial production of this compound often involves the reaction of ethylene dichloride with ammonia, producing various ethylene amines, including N1,N~2~-Bis[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine . The resulting mixture is then purified through distillation to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~2~-Bis[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various bases and acids to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized piperazine derivatives, while substitution reactions can produce a wide range of substituted compounds.
Scientific Research Applications
N~1~,N~2~-Bis[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of N1,N~2~-Bis[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound’s piperazine rings allow it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in both research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-(1-Piperazinyl)ethylamine: This compound shares a similar structure but lacks the ethane-1,2-diamine linkage.
1-(2-Aminoethyl)piperazine: Another related compound with a single piperazine ring and an aminoethyl group.
Diethylenetriamine: A compound with a similar backbone but different functional groups.
Uniqueness
N~1~,N~2~-Bis[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine is unique due to its dual piperazine rings connected through ethane-1,2-diamine. This structure provides it with distinct chemical properties and reactivity, making it valuable in various applications.
Properties
CAS No. |
113682-68-1 |
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Molecular Formula |
C14H32N6 |
Molecular Weight |
284.44 g/mol |
IUPAC Name |
N,N'-bis(2-piperazin-1-ylethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H32N6/c1(15-3-9-19-11-5-17-6-12-19)2-16-4-10-20-13-7-18-8-14-20/h15-18H,1-14H2 |
InChI Key |
GCNUSIRUINJCEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCNCCNCCN2CCNCC2 |
Origin of Product |
United States |
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